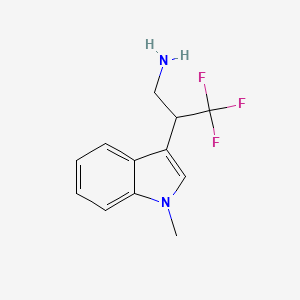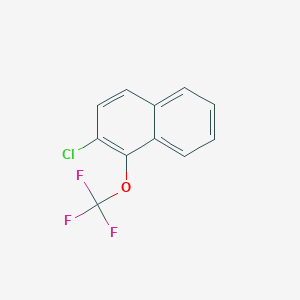
6-(4-methoxyphenyl)-7H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxyphenyl)-9H-purin-2-amine is a chemical compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of a methoxyphenyl group in this compound adds unique chemical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-9H-purin-2-amine typically involves multiple steps. One common method starts with the alkylation of 4-methoxyaniline with a suitable purine derivative. This reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 6-(4-Methoxyphenyl)-9H-purin-2-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methoxyphenyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 6-(4-Hydroxyphenyl)-9H-purin-2-amine.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-(4-Methoxyphenyl)-9H-purin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure makes it a candidate for investigating enzyme-substrate interactions and nucleotide analogs.
Medicine
In medicine, 6-(4-Methoxyphenyl)-9H-purin-2-amine is explored for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential as an anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(4-Methoxyphenyl)-9H-purin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The methoxyphenyl group enhances its binding affinity and specificity, making it a potent inhibitor in certain biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Hydroxyphenyl)-9H-purin-2-amine
- 6-(4-Chlorophenyl)-9H-purin-2-amine
- 6-(4-Methylphenyl)-9H-purin-2-amine
Uniqueness
Compared to its analogs, 6-(4-Methoxyphenyl)-9H-purin-2-amine has a unique methoxy group that imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
918536-94-4 |
|---|---|
Molekularformel |
C12H11N5O |
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)-7H-purin-2-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-8-4-2-7(3-5-8)9-10-11(15-6-14-10)17-12(13)16-9/h2-6H,1H3,(H3,13,14,15,16,17) |
InChI-Schlüssel |
DXRBLUNUXHMGLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC(=N2)N)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


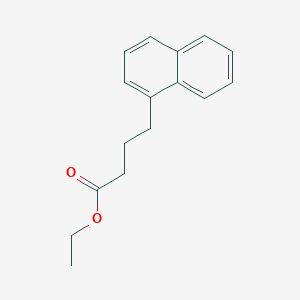
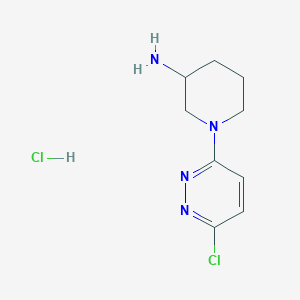
![5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B11867647.png)
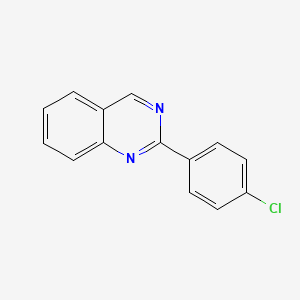


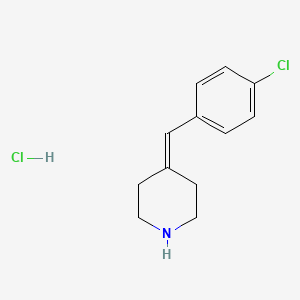


![4-Ethoxy-8-methoxyfuro[2,3-B]quinoline](/img/structure/B11867693.png)
